molecular formula C11H12N2O3 B14005743 [3-(prop-2-enoylamino)phenyl] N-methylcarbamate CAS No. 25762-54-3

[3-(prop-2-enoylamino)phenyl] N-methylcarbamate

Cat. No.: B14005743
CAS No.: 25762-54-3
M. Wt: 220.22 g/mol
InChI Key: LYZPTOKPXHYQPN-UHFFFAOYSA-N
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Description

[3-(prop-2-enoylamino)phenyl] N-methylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl ring substituted with a prop-2-enoylamino group and an N-methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-aminophenyl N-methylcarbamate with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(prop-2-enoylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(prop-2-enoylamino)phenyl] N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • [3-(methoxyphenyl)] N-methylcarbamate
  • [3-(chlorophenyl)] N-methylcarbamate
  • [3-(fluorophenyl)] N-methylcarbamate

Comparison

Compared to its analogs, [3-(prop-2-enoylamino)phenyl] N-methylcarbamate exhibits unique reactivity due to the presence of the prop-2-enoylamino group. This group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

25762-54-3

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

[3-(prop-2-enoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H12N2O3/c1-3-10(14)13-8-5-4-6-9(7-8)16-11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14)

InChI Key

LYZPTOKPXHYQPN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)C=C

Origin of Product

United States

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